molecular formula C10H11NO B3325192 (S)-2-Methyl-2,3-dihydroquinolin-4(1H)-one CAS No. 2082709-87-1

(S)-2-Methyl-2,3-dihydroquinolin-4(1H)-one

Cat. No.: B3325192
CAS No.: 2082709-87-1
M. Wt: 161.2 g/mol
InChI Key: KTJXYZFZRRYVJJ-ZETCQYMHSA-N
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Description

(S)-2-Methyl-2,3-dihydroquinolin-4(1H)-one is a chiral compound belonging to the quinolinone family Quinolinones are heterocyclic aromatic organic compounds with a wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Methyl-2,3-dihydroquinolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the quinolinone ring.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale synthesis might use continuous flow reactors and advanced purification techniques to ensure high-quality product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinolinone derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, converting the compound into various reduced forms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions include various substituted quinolinones, which can have different biological and chemical properties.

Scientific Research Applications

(S)-2-Methyl-2,3-dihydroquinolin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Methyl-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the quinolinone structure.

Comparison with Similar Compounds

    2-Methylquinolin-4(1H)-one: Lacks the chiral center and has different biological properties.

    2,3-Dihydroquinolin-4(1H)-one: Similar structure but without the methyl group, leading to different reactivity and applications.

    Quinolin-4(1H)-one: The parent compound of the quinolinone family, with a simpler structure and broader range of applications.

Uniqueness: (S)-2-Methyl-2,3-dihydroquinolin-4(1H)-one is unique due to its chiral center, which can lead to enantioselective interactions in biological systems. This property makes it a valuable compound for developing chiral drugs and studying stereochemistry in organic reactions.

Properties

IUPAC Name

(2S)-2-methyl-2,3-dihydro-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-6-10(12)8-4-2-3-5-9(8)11-7/h2-5,7,11H,6H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJXYZFZRRYVJJ-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2=CC=CC=C2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(=O)C2=CC=CC=C2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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